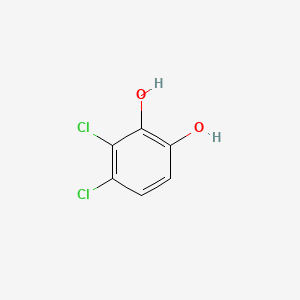

3,4-Dichlorocatechol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dichlorocatechol is a dichlorocatechol that is catechol in which the hydrogens at positions 3 and 4 are replaced by chlorines. It has a role as a bacterial xenobiotic metabolite.

Wissenschaftliche Forschungsanwendungen

Environmental Biodegradation

Microbial Degradation Pathways:

3,4-Dichlorocatechol is primarily studied for its role in the biodegradation of chlorinated aromatic compounds. It serves as a substrate for various microorganisms that have evolved pathways to metabolize chlorinated compounds, particularly in polluted environments.

- Pseudomonas putida : This bacterium utilizes this compound in its metabolic pathway to degrade 3,4-dichloronitrobenzene. The conversion involves several enzymatic steps, where this compound is transformed into 4,5-dichlorocatechol and subsequently into β-ketoadipic acid through a series of dioxygenase reactions. This pathway highlights the potential of using Pseudomonas putida in bioremediation efforts to clean up contaminated sites with nitroaromatic compounds .

- Biodegradation Studies : Research has shown that strains such as Rhodococcus opacus and Pseudomonas reinekei can degrade chlorinated catechols through meta-cleavage pathways. These studies emphasize the adaptability of microbial communities to utilize toxic chlorinated compounds as carbon sources .

Industrial Applications

Synthesis of Fine Chemicals:

this compound is utilized in the synthesis of various fine chemicals and pharmaceuticals. Its chlorinated structure provides unique reactivity that can be exploited in organic synthesis.

- Pharmaceutical Intermediates : The compound serves as an intermediate in producing pharmaceuticals and agrochemicals. Its derivatives are often used to synthesize more complex molecules due to their reactive nature .

- Dyes and Pigments : The compound is also involved in producing dyes and pigments, where its chlorinated aromatic structure contributes to color stability and intensity .

Toxicological Studies

Health Risk Assessments:

Research on the toxicological effects of this compound has been conducted to evaluate its impact on human health and the environment.

- Environmental Toxicity : Studies indicate that chlorinated compounds like this compound exhibit acute toxicity to aquatic life and can bioaccumulate in food chains. Risk assessments have been performed to understand the implications of exposure through contaminated water sources .

- Human Health Risks : Evaluations of effluents from industrial processes have highlighted potential risks associated with exposure to this compound through food products derived from affected water bodies .

Case Studies

Eigenschaften

CAS-Nummer |

3978-67-4 |

|---|---|

Molekularformel |

C6H4Cl2O2 |

Molekulargewicht |

179 g/mol |

IUPAC-Name |

3,4-dichlorobenzene-1,2-diol |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H |

InChI-Schlüssel |

HFSXRRTUWAPWSJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1O)O)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1O)O)Cl)Cl |

Key on ui other cas no. |

25167-85-5 3978-67-4 |

Synonyme |

3,4-dichloro-1,2-benzenediol 3,4-dichlorocatechol 3,4-dichlorocatechol, dipotassium salt DCBZ |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.